2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole
Description
2-{[2-(Phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole is a benzimidazole derivative featuring a bis-sulfanyl substitution pattern. The core benzimidazole scaffold is substituted at the 2-position with a sulfanyl group connected to an ethyl chain, which is further substituted with a phenylsulfanyl moiety. This structure confers unique electronic and steric properties, making it a candidate for exploring biological activities such as antimicrobial, antioxidant, or antiviral effects.
Properties
CAS No. |
1426654-40-1 |
|---|---|
Molecular Formula |
C15H14N2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2S2/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
InChI Key |
APTGALVSHXZLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCSC2=NC3=CC=CC=C3N2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-mercapto-1H-benzimidazole with 2-bromoethyl phenyl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The phenylsulfanyl and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Key Observations :
- Electronic Effects: The phenylsulfanyl group in the target compound may enhance π-π stacking interactions compared to alkyl or alkoxy substituents (e.g., isobutyl in or 3-methylphenoxy in ).
- Bioactivity Modulation : Chloro substitution () or methoxy groups () can alter electron density and steric bulk, influencing binding to biological targets.
Physicochemical Properties
Table 2: Inferred Physicochemical Properties Based on Analogs
*Estimated based on structural analogs.
Key Observations :
Table 3: Antimicrobial Activity of Selected Benzimidazoles
Key Observations :
- Hydroxy and gallate substituents (e.g., 5b in ) enhance antimicrobial potency, likely due to hydrogen bonding and redox activity.
- The phenylsulfanyl group in the target compound may lack polar interactions critical for microbial inhibition but could contribute to antiviral or anticancer activity via hydrophobic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
